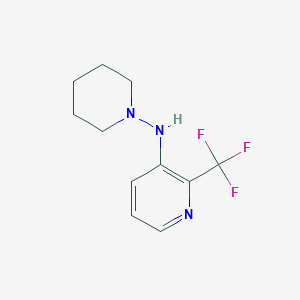![molecular formula C20H17ClF3NO4 B1401758 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester CAS No. 1311279-32-9](/img/structure/B1401758.png)
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester
Descripción general
Descripción
Chemical Reactions Analysis
-
Vapor-Phase Reaction
-
Amination and Reduction
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The chemical structure of compounds similar to 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester has been explored in the context of functionalized ligands. These compounds, through condensation reactions, yield functionalized ligands with specific structural properties determined by spectral, elemental analyses, and X-ray diffraction data. These studies highlight the compound's relevance in the synthesis of complex molecular structures, demonstrating its potential as a building block in organic synthesis and coordination chemistry (Meskini et al., 2011).
Reaction Mechanisms and Catalysis
Research on the catalytic processes involving derivatives of malonic acid diethyl ester, including those structurally related to 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester, reveals their efficacy in esterification and condensation reactions. Thesestudies demonstrate the compounds' utility in synthesizing esters through reactions facilitated by various catalytic agents, underscoring their significance in organic synthesis methodologies. For example, the reaction of carboxylic acids or their sodium salts with alcohols in the presence of specific condensing agents results in the efficient formation of carboxylic esters, indicating the versatility of these compounds in esterification reactions (Takimoto et al., 1981).
Molecular Interactions and Crystallography
Further investigations into the molecular interactions and crystallography of related malonic acid diethyl esters provide insights into the detailed structural arrangements and intermolecular forces present in these compounds. Such studies are crucial for understanding the properties that govern the behavior of these molecules in various chemical environments and their potential applications in materials science and molecular engineering. The analysis of functionalized malonic acid half-ester derivatives through X-ray, Hirshfeld surface, and PIXEL energy analyses reveals the impact of different substituents on the crystal packing and intermolecular interactions, offering valuable information for the design of new materials with tailored properties (Venkatesan et al., 2015).
Propiedades
IUPAC Name |
diethyl 2-[[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3NO4/c1-3-28-18(26)15(19(27)29-4-2)9-12-5-7-13(8-6-12)16-10-14(20(22,23)24)11-17(21)25-16/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLRSQWZIIOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




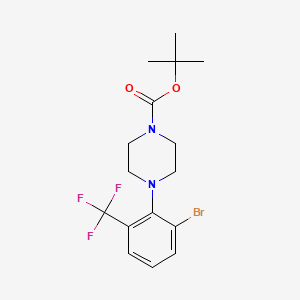
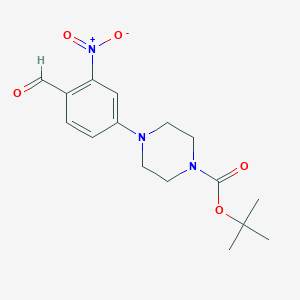

![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)
![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401688.png)

![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)
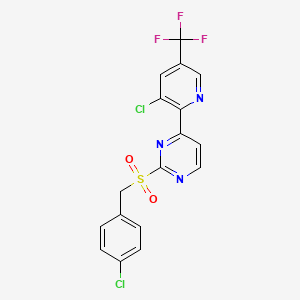
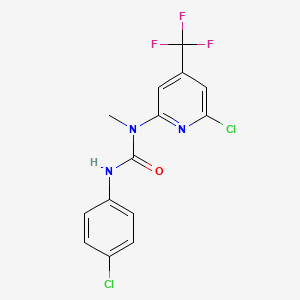
![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)
